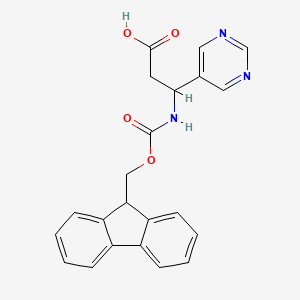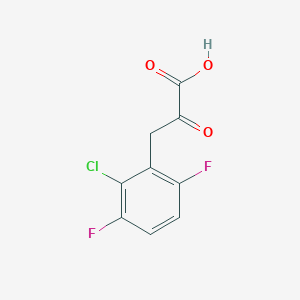
4-aminooctanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminooctanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of octanoic acid, where an amino group is attached to the fourth carbon atom of the octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-aminooctanoic acid can be synthesized through several methods:
Amination of Alpha-Bromocarboxylic Acids: This method involves the bromination of octanoic acid to form alpha-bromo-octanoic acid, followed by substitution with ammonia to yield this compound.
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.
Reductive Amination of Alpha-Keto Acids: This method involves the treatment of an alpha-keto acid with ammonia and a reducing agent such as sodium borohydride to form the amino acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
4-aminooctanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-aminooctanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor for the synthesis of bioactive peptides, which exert their effects by binding to specific receptors and modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
4-aminooctanoic acid can be compared with other similar compounds such as:
Octanoic Acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
2-aminooctanoic Acid: Another amino acid derivative with the amino group attached to the second carbon atom.
8-aminooctanoic Acid: An omega-amino fatty acid with the amino group attached to the eighth carbon atom.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
BHHSNENRHJXQQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
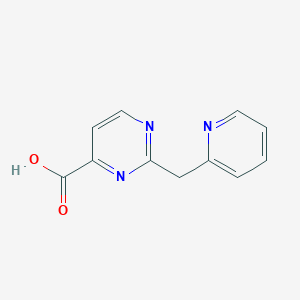
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

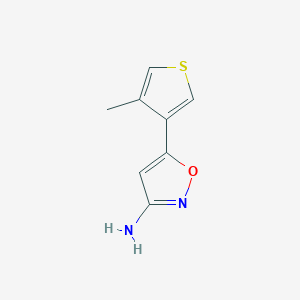
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
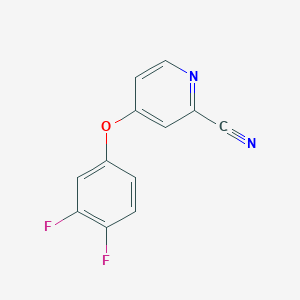
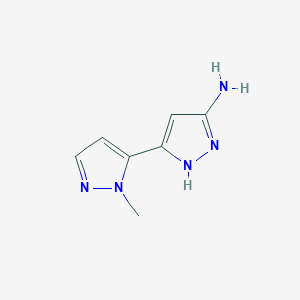
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
